molecular formula C13H8BrNO B1620240 5-Bromo-3-phenyl-2,1-benzisoxazole CAS No. 885-34-7

5-Bromo-3-phenyl-2,1-benzisoxazole

Cat. No. B1620240
CAS RN: 885-34-7
M. Wt: 274.11 g/mol
InChI Key: HKEVIXPPTCEYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-phenyl-2,1-benzisoxazole is a chemical compound with the following properties:



  • IUPAC Name : 5-bromo-3-phenyl-2,1-benzisoxazole.

  • Molecular Formula : C<sub>13</sub>H<sub>8</sub>BrNO.

  • Molecular Weight : 274.12 g/mol.

  • Physical Form : Solid.

  • Storage Temperature : Store at room temperature.



Molecular Structure Analysis

The molecular structure of 5-Bromo-3-phenyl-2,1-benzisoxazole consists of a benzisoxazole ring with a bromine atom and a phenyl group attached. The arrangement of atoms and bonds determines its properties and reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the retrieved data.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents) requires experimental determination.

  • Spectral Data : Infrared (IR) absorption bands provide information about functional groups (e.g., Ar–OH, C–Br stretching).


Safety And Hazards


  • Signal Word : Warning.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : Follow safety precautions during handling and storage.

  • MSDS : Detailed safety information is available in the Material Safety Data Sheet (MSDS).


Future Directions

Research avenues related to 5-Bromo-3-phenyl-2,1-benzisoxazole include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

  • Synthetic Methods : Develop efficient synthetic routes.

  • Structure–Activity Relationships : Explore modifications for improved properties.


properties

IUPAC Name

5-bromo-3-phenyl-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEVIXPPTCEYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237082
Record name 5-Bromo-3-phenyl-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-phenyl-2,1-benzisoxazole

CAS RN

885-34-7
Record name 5-Bromo-3-phenyl-2,1-benzisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC405895
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-3-phenyl-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-3-PHENYL-2,1-BENZISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292AUJ3WRQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Phenylacetonitrile (8.1 g, 69 m mol) was added to a room temperature solution of potassium hydroxide (85%) (74 g, 1.1 mol) in methanol (150 ml). To this was added 4-bromo-1-nitrobenzene (12.7 g, 63 m mol) suspended in methanol (130 ml). An exotherm was noted and the reaction was maintained at 50° C. for 5 hrs. After cooling to room temperature, water (400 ml) was added. The precipitate was collected and washed with water. The crude product (13.15 g) was crystallized from hot methanol (200 ml) to yield yellow needles (9.52 g, mp 113°-116° C.).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-phenyl-2,1-benzisoxazole
Reactant of Route 2
5-Bromo-3-phenyl-2,1-benzisoxazole
Reactant of Route 3
5-Bromo-3-phenyl-2,1-benzisoxazole
Reactant of Route 4
5-Bromo-3-phenyl-2,1-benzisoxazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-phenyl-2,1-benzisoxazole
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-phenyl-2,1-benzisoxazole

Citations

For This Compound
7
Citations
S Kim, SS Friedrich, LJ Andrews… - Journal of the American …, 1970 - ACS Publications
In acetic acid, in the presence of sufficient sodium acetate to prevent accumulation of hydrogen bromide in the medium, o-nitrobenzhydryl bromide solvolyzes to form o-…
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
J Safaei-Ghomi, M Fadaeian… - Turkish Journal of …, 2007 - journals.tubitak.gov.tr
A quick and convenient method for the preparation of 2-aminobenzophenone derivatives is described. This approach consists of the nucleophilic substitution reaction of nitrobenzenes …
Number of citations: 21 journals.tubitak.gov.tr
DM Chauncey Jr, LJ Andrews… - Journal of the American …, 1974 - ACS Publications
A comparison of the relative rates of solvolysis of o-and p-nitrobenzhydryl bromide and of o-and p-bromobenzhydryl bromide in trifluoroethanol and trifluoroethanol-benzene mixtures …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
HJ Lee, H Xin, SM Park, SIL Park, T Ahn… - Bulletin of the Korean …, 2012 - Citeseer
The coupling reaction between 5-bromo-3-phenylbenzo [c] isoxazole and diphenylamine followed by further condensation with a mono-, di-or ter-acetyl aromatic compound in the …
Number of citations: 16 citeseerx.ist.psu.edu
VY Orlov, AD Kotov, AV Tsivov, AI Rusakov - Russian Journal of Organic …, 2015 - Springer
Main regularities in reactions of arylacetonitriles with nitroarenes were discussed. The reaction mechanism has been suggested proceeding from the experimental data and the …
B Whigham - KB thesis scanning project 2015, 1987 - era.ed.ac.uk
The following thesis is concerned with the investigation of a new general synthetic route to 3R-indol-3-one iN-oxide (isatogen) derivatives. These-studies were prompted by previous …
Number of citations: 2 era.ed.ac.uk
SS Ball - 1978 - search.proquest.com
INFORMATION TO USERS Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.